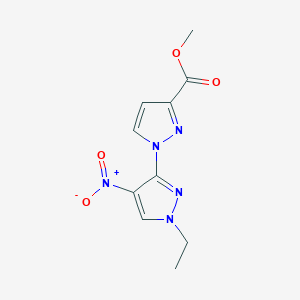

methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylate

Description

Methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylate is a nitro-substituted bipyrazole derivative featuring a carboxylate ester group at position 3 and an ethyl substituent at the 1'-position of the bipyrazole scaffold. Its synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or via functionalization of pre-formed pyrazole rings . The nitro group at position 4' enhances electrophilicity, making it a candidate for further derivatization, while the ester moiety offers hydrolytic stability compared to free carboxylic acids.

Properties

IUPAC Name |

methyl 1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O4/c1-3-13-6-8(15(17)18)9(12-13)14-5-4-7(11-14)10(16)19-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDGXOCFINNDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with a nitro-substituted pyrazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions. Additionally, nucleophilic substitution reactions can occur at the pyrazole ring.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products

Reduction: Amino-substituted bipyrazole derivatives.

Substitution: Carboxylic acids, amides, and other substituted pyrazole derivatives.

Oxidation: Oxidized pyrazole derivatives with additional functional groups.

Scientific Research Applications

Chemistry

Methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Substitution Reactions : The ethyl group can be replaced by other functional groups under specific conditions.

- Redox Reactions : The nitro group can undergo reduction to form amino derivatives.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in antimicrobial and anti-inflammatory domains:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL for various compounds .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | P. aeruginosa |

Medicine

The compound is being explored as a potential pharmaceutical intermediate due to its structural properties that may lead to novel therapeutic agents. Research is ongoing to understand its mechanism of action and potential therapeutic effects on various diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate derivatives demonstrated significant antibacterial activity. The research involved synthesizing various derivatives and testing their effectiveness against common bacterial strains. The results indicated that certain compounds had promising antibacterial properties, making them candidates for further development in pharmaceutical applications .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound's derivatives in vitro. The results suggested that some derivatives exhibited notable anti-inflammatory activity, which could be attributed to their ability to inhibit pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs include other bipyrazole derivatives and pyrazole-based heterocycles. Below is a comparative analysis based on substituent effects, reactivity, and reported applications:

Key Findings

Electrophilic Reactivity : The nitro group in this compound renders it more reactive toward nucleophilic substitution compared to analogs with methoxy or alkyl groups (e.g., 4c ) . This property is critical for designing prodrugs or agrochemical intermediates.

Biological Activity: Unlike bis-nicotinonitrile derivatives (4a–c), which exhibit antimicrobial activity due to cyano and aryl groups , the target compound’s bioactivity remains underexplored. Its discontinuation in commercial catalogs may reflect challenges in synthesis or stability.

Crystallographic Behavior: The bipyrazole scaffold’s puckering and hydrogen-bonding patterns (analyzed via software like SHELX and ORTEP ) influence crystal packing. For example, nitro groups often participate in C–H···O interactions, affecting solubility and melting points compared to non-nitro analogs .

Biological Activity

Methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound possesses a bipyrazole core with an ethyl group at the 1' position and a nitro group at the 4' position. The carboxylate group enhances its solubility and reactivity, making it suitable for various biological applications. Its chemical formula is .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Bipyrazole Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters under controlled conditions.

- Introduction of Functional Groups : The nitro group can be introduced via nitration reactions using nitric acid, while the carboxylate is formed through esterification with methanol in the presence of an acid catalyst .

The biological activity of this compound is primarily influenced by its functional groups:

- Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.

- Bipyrazole Core : May interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Pharmacological Studies

Research has highlighted several potential pharmacological applications:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics.

Study on Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylate, and how are reaction conditions optimized?

- Synthesis Strategy : The compound is typically synthesized via multi-step protocols involving pyrazole ring formation (e.g., cyclocondensation of hydrazines with diketones) followed by nitro group introduction and esterification. For example, ethyl-substituted pyrazoles are often functionalized via nucleophilic substitution or nitration under controlled acidic conditions .

- Optimization : Key parameters include temperature (e.g., 0–50°C for nitration), solvent polarity (e.g., dichloromethane for azide coupling), and catalysts (e.g., trifluoroacetic acid for regioselectivity). Yields >50% are achievable with strict pH control and inert atmospheres to suppress side reactions .

Q. How is the molecular structure confirmed using spectroscopic techniques?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl groups at δ 1.2–1.5 ppm; nitro groups deshield adjacent protons to δ 8.5–9.0 ppm). Integration ratios confirm substitution patterns .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (Nitro N=O) validate functional groups .

- X-ray Crystallography : Resolves bipyrazole conformation (e.g., dihedral angles between rings) and hydrogen bonding networks, critical for crystallinity studies .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and stability in varying solvents?

- Quantum Chemical Modeling : Density Functional Theory (DFT) calculates solvent interactions (e.g., polar aprotic solvents like DMSO stabilize nitro groups via dipole interactions). Transition state analysis identifies hydrolysis-prone sites (e.g., ester linkages) .

- Molecular Dynamics (MD) : Simulates solvation shells and predicts solubility trends. For example, nitro groups reduce solubility in water but enhance it in acetonitrile .

Q. How can contradictions in biological activity data for pyrazole derivatives be resolved?

- Mechanistic Studies : Compare assays using standardized cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC₅₀ values vary with cell permeability). For instance, nitro groups may enhance cytotoxicity in cancer cells but show no effect in non-malignant lines .

- SAR Analysis : Modify substituents systematically (e.g., replacing ethyl with bulkier groups) to isolate bioactivity contributors. Computational docking identifies binding affinities to targets like kinases or microbial enzymes .

Safety and Handling Guidelines

- Storage : Store in airtight containers at 2–8°C to prevent ester hydrolysis. Avoid strong oxidizers (e.g., peroxides) due to nitro group explosivity risks .

- Decomposition : Thermal degradation releases NOₓ and CO; use fume hoods and scrubbers during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.